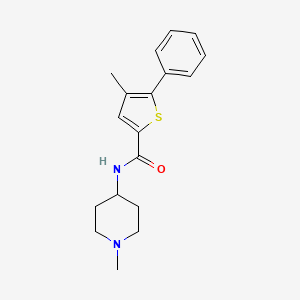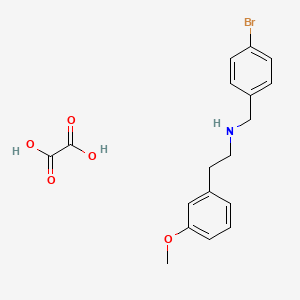![molecular formula C20H24N2O4 B5142835 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol (BNMN) is a chemical compound that has been extensively studied for its potential applications in scientific research. BNMN belongs to the class of phenols and has a molecular weight of 365.45 g/mol.
Mechanism of Action
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol is not fully understood. However, it has been proposed that 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol is its potential use as a fluorescent probe for the detection of metal ions. 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has also been shown to have potent antitumor activity. However, one of the limitations of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol. One area of research is the development of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol analogs with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol and its potential use in the treatment of cancer and other diseases. Finally, 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol could be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and antibacterial properties, and has potential as a fluorescent probe for the detection of metal ions. While 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has limitations, its potential applications in scientific research make it an important area of study for future research.
Synthesis Methods
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol involves the reaction of 2-methoxy-6-nitrophenol with benzylpiperidine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and antibacterial properties. 4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-26-19-13-17(12-18(20(19)23)22(24)25)14-21-9-7-16(8-10-21)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFZIBKYNMSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B5142756.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5142759.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)

![4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)